Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate
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Overview
Description
Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate involves several steps. One common synthetic route includes the reaction of piperidine with ethyl bromoacetate in the presence of a base to form ethyl piperidin-2-ylacetate. This intermediate is then reacted with 3-bromopropionitrile to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl [1-(3-cyanopropyl)piperidin-2-yl]acetate can be compared with other piperidine derivatives, such as:
Ethyl 2-(piperidin-3-yl)acetate: Similar in structure but lacks the cyanopropyl group, which may result in different biological activities and chemical properties.
Ethyl oxo(piperidin-1-yl)acetate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61961-73-7 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
ethyl 2-[1-(3-cyanopropyl)piperidin-2-yl]acetate |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-13(16)11-12-7-3-5-9-15(12)10-6-4-8-14/h12H,2-7,9-11H2,1H3 |
InChI Key |
IPTNDRVRTDZTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CCCC#N |
Origin of Product |
United States |
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